6-Bromobenzo[b]thiophen-2-amine
Description
Contextual Overview of Benzothiophene (B83047) Derivatives in Chemical Research
Benzothiophenes, a class of organic compounds featuring a benzene (B151609) ring fused to a thiophene (B33073) ring, are a cornerstone of modern medicinal chemistry. nih.govnih.gov Their structural similarity to biologically active molecules makes them prime candidates for the development of new therapeutic agents. nih.gov Researchers have extensively investigated benzothiophene derivatives for a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govnih.gov The versatility of the benzothiophene scaffold allows for a multitude of chemical modifications, leading to the synthesis of extensive libraries of compounds for biological screening. nih.goviaea.org This continuous exploration underscores the importance of benzothiophene derivatives as "privileged structures" in the quest for new and effective drugs. nih.gov
Significance of Aminobenzothiophenes as Synthetic Building Blocks
Within the broader family of benzothiophenes, aminobenzothiophenes stand out as crucial synthetic building blocks. nih.gov The amino group provides a reactive handle for a variety of chemical transformations, enabling the construction of more complex molecules. smolecule.com These compounds serve as key intermediates, or synthons, for the creation of a diverse range of heterocyclic systems and conjugated materials. nih.gov The ability to introduce various substituents onto the aminobenzothiophene core allows chemists to fine-tune the electronic and steric properties of the final products, a critical aspect in the design of new materials and therapeutic agents. nih.govnih.gov The strategic use of aminobenzothiophenes facilitates the assembly of complex molecular architectures, highlighting their fundamental role in synthetic organic chemistry. researchgate.net
Specific Research Focus on 6-Bromobenzo[b]thiophen-2-amine
This article narrows its focus to a specific, yet important, member of the aminobenzothiophene family: this compound. This compound is characterized by a bromine atom at the 6-position and an amine group at the 2-position of the benzo[b]thiophene core. smolecule.com The presence of these two distinct functional groups, the nucleophilic amine and the versatile bromine atom, makes it a particularly interesting subject for chemical synthesis and further functionalization. The bromine atom, for instance, can be displaced through various coupling reactions, while the amine group can participate in amide bond formations and other transformations. smolecule.com This dual reactivity opens up numerous avenues for creating a wide range of novel derivatives with potentially valuable properties.
Scope and Organization of the Research Outline
This article is structured to provide a comprehensive overview of this compound. It will begin by detailing the known synthetic routes to this compound and its key chemical reactions. Following this, a thorough presentation of its chemical and physical properties will be provided, supported by interactive data tables. The subsequent sections will delve into the spectroscopic characterization of the molecule. Finally, a concluding summary will encapsulate the key findings, and a table of all chemical compounds mentioned will be provided for easy reference.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1-benzothiophen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKHTZYKKXVACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 6 Bromobenzo B Thiophen 2 Amine
Historical Development of Aminobenzothiophene Synthesis
The synthesis of aminothiophenes, the parent class of the target compound, has a rich history. One of the most significant early methods is the Gewald reaction, first reported in the 1960s. researchgate.nettandfonline.comwikipedia.org This versatile, one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. researchgate.netwikipedia.org The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization. wikipedia.org While the Gewald reaction is a cornerstone in thiophene (B33073) chemistry, other classical routes to aminothiophenes include the reduction of nitrothiophenes, and rearrangements such as the Hofmann, Curtius, and Schmidt reactions. tandfonline.com For the benzofused system, early syntheses often involved the cyclization of pre-formed benzene (B151609) derivatives, such as thioamides or their S-alkylated counterparts. tandfonline.com These foundational methods, while effective, sometimes required harsh conditions or involved multiple steps, paving the way for the development of more efficient and milder contemporary strategies. tandfonline.com
Contemporary Synthetic Routes to 6-Bromobenzo[b]thiophen-2-amine
Modern organic synthesis has introduced a variety of powerful methods for the construction of highly functionalized heterocyclic systems like this compound. These approaches offer improvements in terms of yield, regioselectivity, and functional group tolerance.
Palladium-Catalyzed Amination of Halogenated Benzothiophenes (e.g., Buchwald-Hartwig coupling)
The Buchwald-Hartwig amination has emerged as a revolutionary tool for the formation of carbon-nitrogen bonds, with broad applications in the synthesis of arylamines from aryl halides. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction is highly effective for the amination of bromo-substituted aromatic and heteroaromatic compounds. wikipedia.orgresearchgate.net The synthesis of this compound can be envisioned through the selective amination of a 2,6-dibromobenzothiophene precursor. The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich ligands such as X-Phos often providing excellent results. beilstein-journals.org The reaction typically employs a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a base, like sodium tert-butoxide or cesium carbonate. researchgate.netbeilstein-journals.org
| Catalyst System | Amine Source | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / X-Phos | Primary Amine | Toluene | KOt-Bu | 100 | Good to Excellent | beilstein-journals.org |
| Pd₂(dba)₃ / BINAP | Benzophenone Imine | Toluene | NaOt-Bu | 80-100 | High | researchgate.net |
| Pd(OAc)₂ / Xantphos | Aromatic Amine | Dioxane | Cs₂CO₃ | 120 | Moderate to High | researchgate.net |
This table presents representative conditions for Buchwald-Hartwig amination reactions applicable to the synthesis of aminobenzothiophenes.
Annulation Reactions Utilizing Halobenzonitriles and Thiol Precursors
The construction of the benzo[b]thiophene ring system through annulation is a powerful strategy. One such approach involves the reaction of a substituted 2-halobenzonitrile with a thiol precursor. For instance, the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base can lead to the formation of 3-aminobenzo[b]thiophenes. rsc.orgrsc.org This method can be adapted to produce 2-amino isomers depending on the specific precursors and reaction conditions. A related historical method is the Fiesselmann thiophene synthesis, which involves the condensation of thioglycolic acid derivatives with various acetylenic or halo-carbonyl compounds. wikipedia.orgderpharmachemica.com When a nitrile group is present in the substrate in place of an ester, 3-aminothiophenes can be formed. wikipedia.org
This table illustrates the conditions for annulation reactions leading to aminothiophene and aminobenzothiophene derivatives.
Electrophilic Sulfur-Mediated Cyclization Approaches
A robust method for the synthesis of substituted benzo[b]thiophenes involves the electrophilic cyclization of o-alkynyl thioanisoles. organic-chemistry.orgnih.govnih.gov This strategy begins with the Sonogashira coupling of a terminal alkyne with a 2-halothioanisole to form the o-alkynyl thioanisole (B89551) precursor. researchgate.net Subsequent treatment with an electrophilic sulfur source promotes the cyclization to the benzo[b]thiophene core. organic-chemistry.orgnih.govnih.gov A stable and effective electrophile for this transformation is dimethyl(thiodimethyl)sulfonium tetrafluoroborate. organic-chemistry.orgnih.govnih.gov This method is notable for its mild reaction conditions, proceeding at ambient temperature and tolerating a wide array of functional groups. organic-chemistry.orgnih.govnih.gov While this approach typically yields 3-thiomethyl substituted benzo[b]thiophenes, modifications to the starting materials and cyclization conditions can provide access to other substitution patterns. organic-chemistry.orgresearchgate.net
| o-Alkynyl Thioanisole Substituent | Electrophile | Solvent | Temperature | Yield (%) | Reference |
| Aryl | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Dichloromethane | Room Temperature | Excellent | organic-chemistry.orgnih.govnih.gov |
| Alkyl | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Dichloromethane | Room Temperature | Excellent | organic-chemistry.orgnih.govnih.gov |
| Vinyl | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Dichloromethane | Room Temperature | Excellent | organic-chemistry.orgnih.govnih.gov |
This table highlights the versatility of the electrophilic sulfur-mediated cyclization for the synthesis of various substituted benzo[b]thiophenes.
Strategies Involving Amination of Brominated Precursors
The direct introduction of an amino group onto a pre-existing 6-bromobenzothiophene skeleton is another viable synthetic route. This can be achieved through several methods. One approach is the direct amination of 6-bromobenzothiophene, potentially utilizing palladium-catalyzed C-H activation/amination protocols, although this can be challenging and may require specific directing groups. A more common strategy involves the synthesis of a suitable precursor that can be readily converted to the amine. For example, the nitration of 6-bromobenzothiophene to introduce a nitro group at the 2-position, followed by reduction, would yield the desired this compound. Another approach is the direct amination of a boronic ester derivative of 6-bromobenzothiophene, which can be accomplished stereospecifically using reagents like methoxyamine and potassium tert-butoxide. nih.gov
| Precursor | Reagent 1 | Reagent 2 | Product | Reference |
| 6-Bromobenzothiophene | HNO₃/H₂SO₄ | Fe/HCl or SnCl₂ | This compound | Inferred from standard procedures |
| 6-Bromobenzothiophene Boronic Ester | Methoxyamine | KOt-Bu | This compound | nih.gov |
This table outlines strategies for the amination of brominated benzothiophene (B83047) precursors.
Alternative and Emerging Synthetic Pathways (e.g., Microwave-assisted synthesis)
Microwave-assisted organic synthesis has gained prominence for its ability to significantly reduce reaction times, improve yields, and enhance reaction efficiency. nih.govnih.gov Many of the contemporary methods for synthesizing this compound can be adapted for microwave irradiation. For instance, the Buchwald-Hartwig amination of bromo-substituted heterocycles has been shown to be highly effective under microwave conditions, often leading to dramatic reductions in reaction times from hours to minutes. beilstein-journals.orgnih.govnih.gov Similarly, the Gewald reaction and annulation reactions involving halobenzonitriles have been successfully accelerated using microwave heating. rsc.orgrsc.orgorganic-chemistry.org This technology offers a greener and more efficient alternative to conventional heating methods for the synthesis of this important compound. nih.govnih.gov
| Reaction Type | Heating Method | Reaction Time | Yield | Reference |
| Buchwald-Hartwig Double Amination | Conventional | 24 h | Moderate to Excellent | nih.govnih.gov |
| Buchwald-Hartwig Double Amination | Microwave | 10-30 min | Moderate to Excellent | nih.govnih.gov |
| Annulation of 2-halobenzonitrile | Microwave | 15 min | Good | rsc.org |
| Gewald Reaction | Conventional | 4 h | Good | organic-chemistry.org |
| Gewald Reaction | Microwave | 20 min | High | organic-chemistry.org |
This table compares conventional and microwave-assisted synthesis for reactions relevant to the preparation of this compound.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The synthesis of this compound is a multi-step process, with the initial and crucial stage being the formation of 2-amino-6-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This is typically achieved via a modified Gewald three-component reaction, where 4-bromocyclohexanone (B110694), an active methylene (B1212753) nitrile (such as malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur react in the presence of a basic catalyst. wikipedia.orgwikipedia.org The subsequent step involves the aromatization of this tetrahydrobenzo[b]thiophene intermediate to yield the final product.
The optimization of the Gewald reaction is critical for maximizing the yield and purity of the tetrahydrobenzo[b]thiophene precursor. Key parameters that are often fine-tuned include the choice of catalyst, solvent, and reaction temperature.
Catalyst and Solvent Effects: A variety of basic catalysts can be employed, with organic amines like morpholine, triethylamine (B128534), and piperidine (B6355638) being common choices. derpharmachemica.comsemanticscholar.org The selection of the solvent also plays a significant role. While polar aprotic solvents like dimethylformamide (DMF) are frequently used, greener and more cost-effective options have been explored. For instance, conducting the reaction in water with triethylamine has been shown to be effective, with the high polarity of the medium facilitating product precipitation and simplifying isolation. lookchem.com The use of heterogeneous catalysts, such as nano-structured Na2CaP2O7, has also been investigated to promote easier separation and catalyst recycling. iau.ir
Temperature and Reaction Time: The reaction is often carried out at moderately elevated temperatures, typically ranging from room temperature to around 60-80°C, to ensure a reasonable reaction rate without promoting side reactions. semanticscholar.org Microwave-assisted synthesis has emerged as a valuable technique to significantly reduce reaction times from hours to minutes and often improve yields. derpharmachemica.commdpi.com
The following table summarizes the optimization of the Gewald reaction for the synthesis of 2-aminotetrahydrobenzo[b]thiophenes from cyclohexanone (B45756) and malononitrile under various conditions, providing insights into the factors that could be optimized for the synthesis of the 6-bromo analogue.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Et3N | H2O | RT | 6 h | 89 | lookchem.com |
| L-Proline (10 mol%) | DMF | 60 | - | 84 | organic-chemistry.org |
| Na2CaP2O7 | H2O | - | - | 98 | iau.ir |
| Morpholine | Ethanol | Reflux | - | - | nih.gov |
Aromatization Step: The final step in the synthesis is the dehydrogenation (aromatization) of the 2-amino-6-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene intermediate. This transformation is typically achieved using an oxidizing agent. A common and effective reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The reaction is generally carried out in an inert solvent, such as dioxane or toluene, at reflux temperatures. The choice of the oxidizing agent and reaction conditions is crucial to ensure complete aromatization without affecting the bromine substituent or the amino group.
Regioselectivity and Stereoselectivity in Aminobenzothiophene Formation
The regioselectivity in the synthesis of this compound is primarily determined during the initial Knoevenagel condensation step of the Gewald reaction. wikipedia.orgwikipedia.org This step involves the reaction between the carbonyl group of 4-bromocyclohexanone and the active methylene compound.
4-Bromocyclohexanone is an unsymmetrical ketone, and the initial condensation can theoretically occur at either the C2 or C6 position relative to the carbonyl group. However, the reaction is generally regioselective. The formation of the enolate, which is the nucleophilic species in the Knoevenagel condensation, is influenced by both steric and electronic factors. The presence of the bromine atom at the 4-position can influence the acidity of the adjacent α-protons.
The generally accepted mechanism of the Knoevenagel condensation involves the formation of an enolate intermediate from the ketone in the presence of a base. acs.org This enolate then attacks the carbonyl group of the aldehyde or the nitrile group of the cyano-compound. In the context of the Gewald reaction with a substituted cyclohexanone, the initial condensation leads to a cyclohexylidene intermediate. The subsequent addition of sulfur and intramolecular cyclization ultimately leads to the formation of the thiophene ring.
The regiochemistry of the final this compound is a direct consequence of the initial enolate formation and the subsequent cyclization pathway. While detailed mechanistic studies on the regioselectivity of the Gewald reaction with 4-halocyclohexanones are not extensively reported, the principles of enolate chemistry suggest that the reaction can be directed to favor the desired isomer. The reaction conditions, particularly the choice of base and temperature, can play a role in controlling the regioselectivity of the initial condensation.
It is important to note that this synthesis does not typically generate stereocenters in the final aromatic product. The initial stereochemistry of the 4-bromocyclohexanone is lost during the formation of the planar thiophene ring and the subsequent aromatization of the cyclohexane (B81311) ring. Therefore, stereoselectivity is not a primary consideration in the synthesis of this compound itself.
Chemical Reactivity and Derivatization of 6 Bromobenzo B Thiophen 2 Amine
Electrophilic Aromatic Substitution Reactions on the Benzothiophene (B83047) Core
Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. In the case of benzothiophenes, substitution generally occurs preferentially at the 3-position unless other substituents direct the reaction elsewhere. chemicalbook.com The reactivity of the benzothiophene ring is generally lower than that of thiophene (B33073) but higher than that of the fused benzene (B151609) ring. chemicalbook.com
For 6-Bromobenzo[b]thiophen-2-amine, the directing effects of the amino and bromo substituents are crucial. The amino group at the 2-position is a powerful activating group and an ortho-, para-director. Conversely, the bromine atom at the 6-position is a deactivating group but also an ortho-, para-director. youtube.comyoutube.com The strong activating nature of the amino group would likely dominate, directing incoming electrophiles to the positions ortho and para relative to it. However, the steric hindrance and electronic effects of the entire fused ring system also play a significant role in determining the final regioselectivity of the substitution. youtube.com
Nucleophilic Substitution Reactions Involving the Bromine Atom
Aryl halides, such as this compound, can undergo nucleophilic aromatic substitution (SNAr). This type of reaction is generally less common than electrophilic substitution on aromatic rings and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org
In this compound, the amino group at the 2-position is electron-donating, which would not facilitate a classical SNAr reaction at the 6-position. However, under forcing conditions or with very strong nucleophiles, displacement of the bromine atom may be possible. libretexts.org In some instances, reactions of bromo-nitrobenzothiophenes with amines have led to unexpected rearrangements alongside the expected nucleophilic substitution, highlighting the complex reactivity of this heterocyclic system. rsc.org
Cross-Coupling Reactions at the Bromine Position
The bromine atom at the 6-position of this compound serves as an excellent handle for various metal-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron compound. nih.gov This reaction has been successfully applied to this compound and its derivatives to introduce a wide range of aryl and heteroaryl substituents at the 6-position. The general conditions involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govresearchgate.net The reaction is valued for its mild conditions and tolerance of various functional groups. nih.gov Recent advancements have even demonstrated successful couplings on unprotected anilines, which is relevant to the reactivity of this compound. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|---|
| ortho-Bromoanilines | Various boronic esters | CataXCium A Pd G3 | - | - | ortho-Substituted anilines | nih.gov |
| 6-chloro-5H-benzo[a]phenothiazin-5-one | Phenylboronic acid | Tris(dibenzylideneacetone)palladium(0)/SPhos | Potassium phosphate | Toluene | 6-phenyl-5H-benzo[a]phenothiazin-5-one | researchgate.net |
| Bromo-anilines | Thienyl boronic acids | Pd(dtbpf)Cl2 | - | Water (micellar) | Thienyl-anilines | unimib.it |
C-C Coupling Methodologies
Beyond the Suzuki-Miyaura reaction, other C-C bond-forming methodologies can be employed at the bromine position. These reactions are crucial for the synthesis of complex molecules with diverse carbon skeletons. For instance, the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl halide, can be used to introduce alkynyl groups. nih.gov This method is instrumental in creating precursors for more complex heterocyclic systems. nih.gov
Palladium-Catalyzed C-H Activation
Palladium-catalyzed C-H activation is a modern and efficient strategy for forming C-C bonds by directly functionalizing a C-H bond, often guided by a directing group. nih.gov While specific examples for this compound are not prevalent in the provided search results, the methodology has been applied to benzothiophenes. researchgate.netacs.org For instance, direct C2-arylation of benzothiophenes has been achieved. researchgate.net In principle, the amino group of this compound could act as a directing group to facilitate C-H functionalization at an adjacent position, though this would be in competition with cross-coupling at the C-Br bond. uchicago.eduuchicago.edu
Other Metal-Catalyzed Coupling Reactions (e.g., Heck-type)
The Heck reaction, another palladium-catalyzed process, couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle and is known for its high stereoselectivity, typically favoring the trans isomer. organic-chemistry.orgnih.gov The versatility of the Heck reaction has been expanded to include a wide array of substrates and reaction conditions, including ionic liquids and phosphine-free catalysts. wikipedia.org Given the reactivity of the C-Br bond in this compound, it is a suitable substrate for Heck-type couplings to introduce alkenyl substituents.
Reactions Involving the Amine Functional Group
The primary amine group at the C2-position of the benzothiophene ring is a key site for chemical modification. Its nucleophilic character drives a variety of reactions, including acylations, alkylations, and condensations, leading to a wide array of derivatives.
The nitrogen atom of this compound readily participates in acylation and alkylation reactions. Acylation, the introduction of an acyl group (R-C=O), is typically achieved by treating the amine with acylating agents such as acyl chlorides or acid anhydrides. libretexts.orgpearson.comlibretexts.orgchemguide.co.uk These reactions generally proceed smoothly to furnish the corresponding N-acylated benzothiophenes. For instance, reaction with chloroacetyl chloride would yield N-(6-bromobenzo[b]thiophen-2-yl)-2-chloroacetamide, a versatile intermediate for further elaboration. nih.gov
N-alkylation of 2-aminothiophenes, however, can be more challenging to achieve under mild conditions due to the potential for over-alkylation and the reduced nucleophilicity of the amine in some contexts. nih.govthieme-connect.de Nevertheless, specific methods have been developed to control this reaction. For example, using a combination of a base like cesium carbonate with an alkyl halide in a solvent such as DMF can facilitate mono-alkylation. nih.gov
Table 1: Representative Acylation and Alkylation Reactions
| Reactant | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| 2-Aminothiophene derivative | Acyl chloride (e.g., Acetyl chloride) | N-Acyl-2-aminothiophene | libretexts.orgpearson.com |
| 2-Aminothiophene derivative | Acid anhydride (B1165640) (e.g., Acetic anhydride) | N-Acyl-2-aminothiophene | libretexts.orgnih.gov |
| 2-Aminobenzothiazole | Chloroacetyl chloride | N-(Benzothiazol-2-yl)-2-chloroacetamide | nih.gov |
| 2-Acylamino-3-acylthiophene | Alkyl halide, Cs2CO3, TBAI, DMF | N-Alkyl-2-acylamino-3-acylthiophene | nih.gov |
| Primary aromatic amine | 2-Chloroethanol, K2CO3 | N-(2-hydroxyethyl)arylamine | thieme-connect.de |
The primary amine of this compound is a potent nucleophile for condensation reactions with carbonyl compounds. It reacts with aldehydes and ketones, typically under acidic catalysis, to form imines, also known as Schiff bases. youtube.comyoutube.comlibretexts.org This reaction involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine.
Beyond simple amides formed from acyl chlorides, a variety of other nitrogen-containing derivatives can be synthesized. For example, reaction with isothiocyanates can lead to the formation of thiourea (B124793) derivatives. These thioureas can then serve as precursors for further heterocyclic synthesis. organic-chemistry.org The synthesis of sulfonamides, another important class of compounds, can be achieved by reacting the amine with sulfonyl chlorides.
Table 2: Formation of Nitrogen-Containing Derivatives
| Reactant | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| 2-Aminobenzothiazole | Aromatic aldehyde | Schiff Base (Imine) | nih.govresearchgate.net |
| Primary amine | Ketone/Aldehyde, Acid catalyst | Imine | youtube.comyoutube.comlibretexts.org |
| 2-Aminobenzothiazole | Isothiocyanate | Thiourea derivative | organic-chemistry.org |
| Amine | Sulfonyl chloride | Sulfonamide | - |
This subsection further explores the condensation reactions of the amine group, which can be considered a form of electrophilic addition to the carbonyl group of the reaction partner. The formation of Schiff bases, as mentioned previously, is a prime example. These reactions are fundamental in building more complex molecular architectures. The reactivity of the amine allows for its participation in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, often with high atom economy. For instance, a one-pot, three-component condensation of a 2-aminobenzothiazole, an aldehyde, and β-naphthol can yield aminobenzothiazolomethylnaphthols. researchgate.net
Heterocyclic Annulation and Ring-Forming Reactions with this compound
The 2-aminobenzothiophene scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. The amine group, often in concert with the adjacent C3 position of the thiophene ring, can participate in cyclization reactions to build new rings.
A prominent example is the synthesis of thieno[3,2-b]quinolines. This can be achieved through reactions like the Friedländer annulation, where the 2-aminobenzothiophene condenses with a β-ketoester. researchgate.net Similarly, reaction with salicylaldehyde (B1680747) derivatives can lead to the formation of quinoline (B57606) structures. nih.gov Another important class of fused heterocycles accessible from 2-aminobenzothiophenes are the thieno[2,3-d]pyrimidines. These are typically synthesized by reacting the 2-aminobenzothiophene with a 1,3-dicarbonyl compound or its equivalent. derpharmachemica.comnih.govajol.info For example, condensation with an enone can furnish a pyrimidine (B1678525) ring fused to the thiophene. nih.gov
Table 3: Heterocyclic Annulation Reactions
| Reactant | Reagent(s) | Product System | Reference(s) |
|---|---|---|---|
| 2-Aminobenzyl alcohol, Ketone | NHC-Copper catalyst, DMSO | Quinolines | researchgate.net |
| 2-Aminothiophene derivative | Salicylaldehyde | Quinolines | nih.gov |
| 2-Aminothiophene derivative | Arylidenemalononitrile | Pyrido[1,2-a]thieno[3,2-e]pyrimidine | nih.gov |
| Enone, Guanidine | KOH, EtOH | 2-Aminopyrimidine | nih.gov |
| Chalcone, Guanidine carbonate | DMF | 2-Aminopyrimidine | ajol.info |
Oxidative and Reductive Transformations of the Benzothiophene System
The benzothiophene ring system can undergo both oxidation and reduction reactions, although these transformations may require forcing conditions. The sulfur atom in the thiophene ring is susceptible to oxidation. Strong oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) and further to a sulfone (1,1-dioxide).
Reduction of the benzothiophene core typically targets the thiophene ring. Catalytic hydrogenation can reduce the double bond in the thiophene ring, leading to 2,3-dihydrobenzo[b]thiophene (B1596441) derivatives. taylorfrancis.com This transformation alters the electronic properties and geometry of the heterocyclic system. It is also pertinent to note that the synthesis of aminobenzothiophenes often involves the reduction of a corresponding nitrobenzothiophene.
Comparative Reactivity Studies with Positional Isomers of Bromobenzothiophenamines
Direct comparative studies on the reactivity of the various positional isomers of bromobenzothiophenamines are not extensively documented. However, predictions can be made based on fundamental principles of organic chemistry. The position of the bromine atom on the benzene ring significantly influences the electronic properties of the molecule, which in turn affects the reactivity of both the amine group and the benzothiophene core.
In this compound, the bromine atom is at a position meta to the point of fusion with the thiophene ring. Through its inductive effect, bromine is electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution. youtube.commasterorganicchemistry.comlibretexts.org Its effect on the nucleophilicity of the C2-amine group is less direct but would be expected to be slightly electron-withdrawing.
An isomer such as 5-bromobenzo[b]thiophen-2-amine would experience a different electronic environment. The bromine at the 5-position would exert a stronger deactivating effect on the benzene ring due to its position relative to the fused thiophene. The relative nucleophilicity of the amine group and the propensity for electrophilic attack on the benzothiophene core would be subtly different across the various positional isomers, governed by the combination of inductive and resonance effects of the bromine substituent. For instance, electrophilic aromatic substitution on the benzothiophene ring would be directed by both the activating amino group and the deactivating bromo group, leading to potentially different regiochemical outcomes for each isomer.
Theoretical and Computational Studies of 6 Bromobenzo B Thiophen 2 Amine
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 6-bromobenzo[b]thiophen-2-amine is defined by the conjugated π-system of the benzothiophene (B83047) core, which is influenced by both the amino and bromo substituents. The sulfur atom in the thiophene (B33073) ring actively participates in the aromatic π-system, affecting the electronic properties. smolecule.com The amino group at the 2-position acts as an electron-donating group through resonance, increasing the electron density of the ring system. Conversely, the bromine atom at the 6-position is an electron-withdrawing group, primarily through its inductive effect, which stabilizes the molecular orbitals. smolecule.com
Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the molecule's reactivity. The HOMO is typically localized over the electron-rich regions of the molecule, including the amino group and the benzothiophene ring, indicating its propensity to donate electrons in chemical reactions. The LUMO, on the other hand, is distributed over the aromatic system, signifying its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally corresponds to higher reactivity.
Quantum Chemical Calculations of Reactivity and Selectivity
Quantum chemical calculations, often performed using Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of this compound. These calculations can determine various reactivity descriptors.
Global reactivity descriptors provide a general overview of the molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): The resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the electrophilic character.
Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the amino group and specific carbon atoms in the benzothiophene ring are expected to be key sites for electrophilic attack, while the bromine atom can be a site for nucleophilic substitution.
Conformational Analysis and Tautomerism Considerations
Conformational analysis of this compound reveals that the benzothiophene core is largely planar, which facilitates intermolecular interactions like π-π stacking. smolecule.com The primary conformational flexibility arises from the rotation of the amino group. However, due to the planarity of the main ring system, significant conformational isomers are not expected.
Tautomerism is another important consideration. While the primary form is the 2-amine tautomer, the potential for imine tautomers exists. However, reports suggest that for this compound, no tautomeric forms are observed due to the lack of a conjugated keto-enamine system. smolecule.com Computational studies can quantify the relative energies of different tautomers to predict their populations at equilibrium, though the amine form is generally the most stable.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods can accurately predict the spectroscopic properties of this compound, which are essential for its characterization.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning the signals in experimental spectra and confirming the molecular structure. For instance, the chemical shifts of the aromatic protons and carbons are influenced by the electron-donating amino group and the electron-withdrawing bromine atom.
IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be calculated to identify characteristic functional groups. Key vibrational modes would include the N-H stretching of the amine group, C-H stretching of the aromatic ring, and C-S stretching of the thiophene ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. chemrevlett.com The extended conjugation of the benzothiophene system is expected to result in absorptions in the UV region.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld surface analysis, polymorphism)
The crystalline structure and packing of this compound are governed by various intermolecular interactions. The planar nature of the benzothiophene core promotes π-π stacking interactions between adjacent molecules. smolecule.com Additionally, the amino group can participate in hydrogen bonding (N-H···N or N-H···S), which plays a significant role in the crystal packing. The bromine atom can also be involved in halogen bonding.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is also a possibility. Different polymorphs can arise from variations in crystal packing and intermolecular interactions, leading to different physical properties. Computational studies can help in predicting and understanding the relative stabilities of potential polymorphs. uaeh.edu.mx
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a valuable tool for elucidating the mechanisms of reactions involving this compound. By calculating the potential energy surface, researchers can identify the transition states and intermediates for various reactions. This allows for a detailed understanding of the reaction pathways and the factors that control the reaction rate and selectivity.
For example, in electrophilic aromatic substitution reactions, computational models can predict the preferred site of substitution by comparing the activation energies for attack at different positions on the benzothiophene ring. smolecule.com Similarly, for nucleophilic substitution of the bromine atom, the reaction mechanism can be investigated to understand the role of the solvent and other reaction conditions.
Structure-Property Relationship Studies (e.g., electronic properties, polarizability anisotropy)
Structure-property relationship studies aim to connect the molecular structure of this compound with its macroscopic properties. Computational methods can calculate various electronic properties that are crucial for this understanding.
Reorganization Energy: For applications in organic electronics, the reorganization energy associated with charge transport is a key parameter. smolecule.com Lower reorganization energies are desirable for efficient charge transfer.
By systematically modifying the structure (e.g., changing the position or nature of substituents) and calculating the resulting properties, a clear understanding of the structure-property relationships can be established. This knowledge is invaluable for the rational design of new molecules with tailored properties for specific applications.
This compound as a Versatile Synthetic Intermediate for Complex Molecules
This compound is a highly versatile precursor for the synthesis of more complex molecular structures. Its utility stems from the presence of two key reactive sites: the amino group (-NH₂) at the 2-position and the bromine atom (-Br) at the 6-position. smolecule.com
The amine group is a nucleophilic site that can readily react with various electrophiles. For instance, it can react with carboxylic acids or their derivatives to form amides, or with aldehydes and ketones to produce imines. smolecule.com The bromine atom, attached to the aromatic benzene (B151609) ring component, can be displaced through nucleophilic substitution reactions or participate in a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig couplings). smolecule.commdpi.com This dual reactivity allows for sequential and site-selective modifications, enabling chemists to introduce a variety of functional groups and build intricate molecular frameworks.
Derivatives of the closely related 6-bromobenzo[b]thiophene (B96252) structure serve as key intermediates in the production of pharmaceuticals, agrochemicals, and specialty chemicals. mdpi.comchemimpex.com The bromine atom enhances the reactivity of the molecule, making it a valuable starting point for constructing novel compounds. chemimpex.com
Role in the Construction of Diverse Heterocyclic Systems
The structural and electronic properties of this compound make it an ideal scaffold for the construction of diverse and novel heterocyclic systems. The inherent reactivity of the molecule provides multiple pathways for ring-forming reactions.
Key reaction pathways include:
Amine Group Functionalization : The amino group can act as an anchor point for building new rings. Reactions with bifunctional reagents can lead to the formation of new fused or spiro-heterocyclic systems.
Bromine Atom Chemistry : The bromine atom is a key handle for creating carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in synthesizing larger, conjugated ring systems.
Electrophilic Aromatic Substitution : The benzothiophene ring itself is aromatic and can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents that can then be used in further cyclization steps. smolecule.com
This synthetic flexibility allows for the creation of larger, polycyclic aromatic systems, which are of significant interest in materials science and medicinal chemistry.
Development of Organic Electronic Materials
The planar, π-conjugated core of the benzo[b]thiophene system is a foundational element in the design of organic electronic materials. The planar structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in organic electronic devices. smolecule.com The ability to functionalize the core at the 6-position (with bromine) and the 2-position (with an amine) allows for fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels, and the solid-state packing of the molecules.
Benzo[b]thiophene derivatives are actively researched as organic semiconductors for applications in devices like organic field-effect transistors (OFETs). bohrium.comresearchgate.net The sulfur atom in the thiophene ring and the extended π-system contribute to their semiconducting properties.
In one study, four new organic semiconductors based on benzo[b]thiophene derivatives were synthesized for use in OFETs. bohrium.com The devices were fabricated using a solution-shearing method and all exhibited p-channel (hole-transporting) activity. Notably, the performance was highly dependent on the substitution pattern. A thin film made from a derivative with a single benzo[b]thiophene (BT) moiety attached at the 6-position demonstrated the highest performance among the tested isomers. bohrium.com
Table 1: Performance of a Benzo[b]thiophene Derivative in an OFET
| Parameter | Value |
|---|---|
| Device Type | Top-contact/bottom-gate OFET |
| Channel Activity | p-channel |
| Hole Mobility (µ) | up to 0.055 cm²/Vs |
| Current On/Off Ratio | 2.5 x 10⁷ |
Data sourced from a study on solution-processable benzo[b]thiophene derivatives. bohrium.com
These findings underscore the importance of the 6-substituted benzo[b]thiophene scaffold in designing high-performance, solution-processable organic semiconductors. bohrium.comresearchgate.net
The benzo[b]thiophene framework is a promising component in materials designed for Organic Light-Emitting Diodes (OLEDs). chemimpex.com The rigid, planar structure provides high thermal stability, while the conjugated system serves as a good chromophore. Functionalization of the core allows for the tuning of emission colors and the optimization of charge injection and transport properties.
The related compound, 6-Bromobenzo[b]thiophene-2-carboxylic acid, is utilized in the development of materials for OLEDs. chemimpex.com Generally, bromo-substituted planar aromatic molecules are valuable intermediates for synthesizing host materials or materials for the hole transport layer (HTL) in OLED devices. ossila.com The bromine provides a reactive site for coupling with other aromatic units to build the complex molecules required for efficient electroluminescence.
In the field of organic photovoltaics (OPVs), benzo[b]thiophene-based molecules are used to create efficient light-harvesting donor materials and performance-enhancing additives. chemimpex.comfigshare.com The broad absorption and appropriate energy levels of these materials make them suitable for converting sunlight into electricity. mdpi.com
Table 2: Effect of Benzo[b]thiophene (BzT) as a Solid Additive in PM6:Y6 Based Organic Solar Cells
| Device Configuration | Power Conversion Efficiency (PCE) | Improvement |
|---|---|---|
| Control (without additive) | 14.2% | - |
| With BzT additive | 16.1% | +13.4% |
| With D18:Y6 (with BzT) | 17.7% | +14.9% |
Data sourced from a study on benzo[b]thiophene-series solid additives. figshare.com
These results indicate that the benzo[b]thiophene scaffold is a promising platform for developing materials that can optimize the performance of organic solar cells. figshare.comrsc.org
Derivatives of benzo[b]thiophene are being explored for the creation of liquid crystal (LC) compounds, particularly for applications as liquid crystalline organic semiconductors. These materials combine the charge-transport properties of a semiconductor with the self-assembling and anisotropic properties of a liquid crystal.
Research into materials based on 6-(Thiophen-2-yl)benzo[b]thiophene, a structure closely related to this compound, has shown that this core can be used to create compounds with stable liquid crystalline phases. researchgate.net The ability of these molecules to self-assemble into ordered domains over large areas is highly advantageous for fabricating uniform, high-performance electronic devices. The development of N-shaped dibenzo[a,h]anthracene compounds has also highlighted that bent-core structures can induce stable smectic liquid crystal phases, which can be maintained at high temperatures, a principle applicable to complex structures derived from benzothiophenes. researchgate.net
Precursor for Advanced Polymeric Materials
The unique molecular architecture of this compound, which combines a fused aromatic benzothiophene core with two reactive functional groups—an amine (-NH₂) at the 2-position and a bromine (-Br) at the 6-position—renders it an exceptionally valuable monomer for the synthesis of advanced polymeric materials. smolecule.com The benzothiophene moiety itself is a key component in many organic electronic materials, including those used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The presence of the reactive amine and bromine sites on this scaffold allows for its incorporation into polymer chains through various polymerization techniques.
The amine group can readily participate in polycondensation reactions with carboxylic acids or their derivatives to form polyamides, or with aldehydes and ketones to yield polyimines. smolecule.com These reactions leverage the nucleophilic character of the amine to build long-chain polymers. Concurrently, the bromine atom provides a site for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds and creating conjugated polymers. guidechem.com This dual functionality enables the synthesis of complex polymer architectures that can be designed to exhibit specific electronic, optical, and thermal properties.
Detailed Research Findings
Research into benzothiophene-based polymers has demonstrated their potential for high-performance applications. The rigid, planar structure of the benzothiophene unit facilitates π-π stacking interactions between polymer chains, which is crucial for efficient charge transport in organic semiconductor devices. By incorporating this compound into a polymer backbone, materials scientists can modulate the electronic properties of the resulting material. The electron-rich nature of the amino group and the electron-withdrawing effect of the bromine atom influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer.
For instance, polymers synthesized from derivatives of this compound can be designed to have specific bandgaps, making them suitable for use as active layers in organic light-emitting diodes (OLEDs) or as donor or acceptor materials in organic solar cells. The ability to functionalize the polymer further, by leveraging the reactivity of either the amine or the bromine post-polymerization, offers an additional layer of control over the final material's properties.
The table below summarizes the potential properties of polymers derived from this compound, based on the known characteristics of related benzothiophene polymers.
| Polymer Type | Potential Synthesis Route | Key Structural Feature | Potential Properties & Applications |
| Polyamide | Polycondensation with diacyl chlorides | Amide linkages connecting benzothiophene units | High thermal stability, good mechanical strength; potential for use in high-performance films and fibers. |
| Poly(azomethine) | Polycondensation with dialdehydes | Imine (-C=N-) linkages | Extended conjugation, redox activity, thermal stability; applications in electrochromic devices and sensors. |
| Conjugated Polymer | Suzuki or Stille cross-coupling reactions | Alternating benzothiophene and aryl units | Tunable optical and electronic properties; suitable for organic photovoltaics (OPVs) and field-effect transistors (OFETs). researchgate.net |
The development of these polymers from this compound is an active area of research. The strategic design of monomers and polymerization conditions allows for the creation of materials with properties tailored for specific high-tech applications, underscoring the importance of this compound as a foundational element in advanced materials science.
Conclusion
6-Bromobenzo[b]thiophen-2-amine is a valuable and versatile building block in organic synthesis. Its dual functionality, comprising a reactive amine group and a displaceable bromine atom, provides multiple avenues for the creation of a diverse array of more complex molecules. The synthetic routes to this compound are well-established, and its reactivity allows for a wide range of chemical transformations. The benzothiophene (B83047) core is a recognized pharmacophore, and derivatives of this compound hold potential for the development of new therapeutic agents and functional materials. Further research into the synthesis and application of this compound is warranted to fully explore its potential in various fields of chemical science.
Role of 6 Bromobenzo B Thiophen 2 Amine in Medicinal Chemistry Research Excluding Clinical Human Trial Data, Dosage, and Safety Profiles
6-Bromobenzo[b]thiophen-2-amine as a Privileged Scaffold for Rational Drug Design
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, diverse biological targets, serving as a foundation for the development of various specialized ligands. ufrj.br The 2-aminothiophene core, of which this compound is a benzo-fused example, is widely regarded as such a scaffold. Its incorporation into molecules can confer a broad spectrum of biological activities, making it highly attractive for drug discovery. researchgate.netnih.gov
The thiophene (B33073) ring is a bioisostere of the benzene (B151609) ring, meaning it has similar physical and chemical properties that allow it to interact with biological targets in a comparable manner while potentially offering advantages in metabolism or solubility. nih.gov The 2-aminothiophene moiety, in particular, is a central feature in numerous compounds investigated for antitumor, antiviral, anti-inflammatory, antimicrobial, and antipsychotic properties. researchgate.net The presence of the bromine atom and the amine group on the this compound scaffold provides two distinct points for chemical modification, allowing chemists to systematically alter the molecule's properties to achieve desired interactions with specific biological targets. smolecule.com
Derivatization Strategies for Potential Bioactive Agents
The chemical structure of this compound offers multiple avenues for derivatization to generate libraries of new compounds for biological screening. The primary reactive sites are the 2-amino group and the 6-bromo substituent.
Reactions at the Amino Group: The primary amine at the C-2 position is a versatile functional handle. It can readily react with various electrophiles. A common strategy is acylation, where the amine reacts with carboxylic acids or their derivatives (like acyl chlorides) to form amides. nih.gov This approach was used to synthesize a series of 6-methylbenzo[b]thiophene-2-carboxylic acid amides in the development of neurokinin-2 receptor antagonists. nih.gov Similarly, reactions with aldehydes or ketones can yield imines, which can be further modified. smolecule.com
Reactions involving the Bromo Substituent: The bromine atom on the aromatic ring can be replaced through nucleophilic aromatic substitution reactions, although this often requires specific activating conditions. smolecule.com More commonly, it serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions allow for the introduction of a wide variety of aryl, alkyl, or alkynyl groups at the 6-position, significantly increasing molecular diversity.
Electrophilic Aromatic Substitution: The benzo[b]thiophene ring itself can undergo electrophilic substitution, allowing for the introduction of additional functional groups onto the aromatic system, further expanding the range of possible derivatives. smolecule.com
Structure-Activity Relationship (SAR) Studies of Derivatives (in vitro and theoretical analyses)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For derivatives of the benzo[b]thiophene scaffold, SAR studies have provided critical insights for optimizing potency and selectivity.
In one study focused on thiophene-2-carboxamide derivatives, researchers found that the nature of the substituent at the 3-position dramatically influenced biological activity. nih.gov Derivatives with an amino group (amino thiophene-2-carboxamides) demonstrated significantly higher antioxidant and antibacterial activity compared to those with hydroxyl or methyl groups at the same position. nih.gov This suggests that the electron-donating nature of the amino group enhances the molecule's ability to interact with biological targets or scavenge radicals. nih.gov
Another extensive SAR study was conducted on a series of 6-methylbenzo[b]thiophene-2-carboxylic acid derivatives to identify potent antagonists for the human neurokinin-2 (hNK₂) receptor. nih.govbohrium.com Researchers systematically modified different parts of the lead molecule. This optimization process led to the identification of a compound with sub-nanomolar potency in in-vitro tests and high potency in vivo. nih.gov The study highlighted the importance of the benzo[b]thiophene core and the specific arrangement of amide and piperazine (B1678402) functionalities for achieving high-affinity binding to the receptor. nih.govbohrium.com
Theoretical analyses, such as Classification Structure-Activity Relationship (CSAR) models, have also been employed to predict the properties of thiophene derivatives based on their molecular structures, providing a computational approach to guide synthesis and testing. researchgate.net
Inhibition of Specific Enzymes (e.g., Urease, Kinases)
Derivatives based on the benzo[b]thiophene scaffold have been identified as potent inhibitors of various enzymes, a key strategy in treating numerous diseases, including cancer and inflammatory conditions. A notable example is the inhibition of protein kinases.
A series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, which are structurally related to the core benzo[b]thiophene scaffold, were designed and evaluated as inhibitors of several kinases. rsc.org Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The study found that specific derivatives were potent inhibitors of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), CLK1/CLK4 (Cdc2-like kinase 1/4), and haspin kinase. rsc.org The most active compound, a 5-hydroxy derivative, exhibited an ATP-competitive mechanism of action and showed significant inhibition of these kinases at nanomolar concentrations. rsc.org
Table 1: Kinase Inhibition by a Lead 6H-benzo[b]indeno[1,2-d]thiophen-6-one Derivative This table presents data for the most potent derivative (4k) from the cited study.
| Kinase Target | IC₅₀ (nM) |
| DYRK1A | 35 |
| CLK1 | 20 |
| CLK4 | 26 |
| Haspin | 76 |
| Data sourced from RSC Publishing. rsc.org |
These findings underscore the potential of the benzo[b]thiophene scaffold in designing selective enzyme inhibitors for therapeutic intervention. rsc.org
Development of Antimicrobial and Antiparasitic Agents (pre-clinical investigations)
The rise of antimicrobial resistance has spurred the search for new classes of antibiotics and antifungals. The 2-aminothiophene scaffold is a promising starting point for developing such agents. researchgate.netnih.gov Preclinical investigations have demonstrated that derivatives of benzo[b]thiophene possess significant activity against a range of pathogens. smolecule.com
In a study focused on synthesizing 3-halobenzo[b]thiophenes, researchers tested their antimicrobial activity using the broth microdilution method. nih.gov They found that derivatives containing a cyclohexanol (B46403) substituent at the 2-position exhibited potent activity. Specifically, the 3-chloro and 3-bromo derivatives with this modification showed a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, as well as the yeast Candida albicans. nih.gov
Table 2: Antimicrobial Activity of Cyclohexanol-Substituted 3-Halobenzo[b]thiophenes
| Compound | Organism | MIC (µg/mL) |
| 2-(1-cyclohexanol)-3-chlorobenzo[b]thiophene | Staphylococcus aureus | 16 |
| Bacillus cereus | 16 | |
| Enterococcus faecalis | 16 | |
| Candida albicans | 16 | |
| 2-(1-cyclohexanol)-3-bromobenzo[b]thiophene | Staphylococcus aureus | 16 |
| Bacillus cereus | 16 | |
| Enterococcus faecalis | 16 | |
| Candida albicans | 16 | |
| Data sourced from PMC. nih.gov |
Furthermore, reviews on 2-aminothiophenes have highlighted their potential as antiprotozoal agents, offering a basis for developing new treatments for parasitic diseases like leishmaniasis. researchgate.netnih.gov
Modulation of Biological Pathways and Molecular Targets (mechanistic studies)
Understanding the mechanism of action is crucial for drug development. Research into benzo[b]thiophene derivatives has begun to elucidate how these compounds exert their biological effects at the molecular level.
The kinase inhibitors discussed previously function by competing with ATP for the binding site on enzymes like DYRK1A and CLK1, thereby blocking the downstream signaling pathways that these kinases control. rsc.org This interference with cellular signaling can halt processes like cell proliferation, making these compounds potential anticancer agents. rsc.org
In the context of antimicrobial activity, one study proposed that C2-arylated benzo[b]thiophene derivatives may function as inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov Efflux pumps are proteins that bacteria use to expel antibiotics, and inhibiting them can restore susceptibility to existing drugs. This suggests a mechanism where benzo[b]thiophene derivatives could act as adjuvants in combination therapies. nih.gov
Additionally, the work on neurokinin-2 (NK₂) receptor antagonists demonstrates that benzo[b]thiophene derivatives can be designed to selectively bind to and block G-protein coupled receptors, thereby modulating specific physiological pathways, in this case, those involved in smooth muscle contraction. nih.gov These mechanistic insights confirm the versatility of the this compound scaffold in targeting a wide array of molecular targets.
Advanced Analytical Methodologies for Characterization and Purity Assessment of 6 Bromobenzo B Thiophen 2 Amine
Spectroscopic Techniques
Spectroscopy offers a powerful, non-destructive means to elucidate the molecular structure of 6-bromobenzo[b]thiophen-2-amine. Each technique provides unique information about the compound's atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon framework of this compound.
¹H NMR spectra would reveal the number of different types of protons, their chemical environments, and their proximity to one another. The aromatic protons on the benzo[b]thiophene ring system would appear as distinct signals in the downfield region, with their splitting patterns (singlets, doublets, triplets) indicating adjacent protons. The chemical shift of the amine (NH₂) protons can vary depending on the solvent and concentration.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom in the molecule, including the eight carbon atoms of the benzothiophene (B83047) core. The chemical shifts of these carbons would be influenced by their hybridization and the electronic effects of the bromine, sulfur, and nitrogen atoms.
| ¹H NMR (Predicted) * | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic CH | 7.0 - 8.0 | m | 4H | Ar-H |
| Amine NH₂ | 4.0 - 5.0 | br s | 2H | -NH₂ |
| ¹³C NMR (Predicted) * | Chemical Shift (δ, ppm) | Assignment |
| Aromatic C | 110 - 150 | Ar-C |
| C-Br | 115 - 125 | C6 |
| C-N | 150 - 160 | C2 |
*Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected vibrational frequencies include:
N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹, indicative of the primary amine group.
C-H stretching (aromatic): Aromatic C-H bonds usually show absorption bands above 3000 cm⁻¹.
C=C stretching (aromatic): These vibrations within the benzothiophene ring would appear in the 1450-1600 cm⁻¹ region.
C-N stretching: This bond would likely show a signal in the 1250-1350 cm⁻¹ range.
C-Br stretching: The presence of the bromine atom would be confirmed by a characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.
| Functional Group | Characteristic Absorption (cm⁻¹) (Predicted) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | > 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-Br Stretch | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The fused aromatic system of this compound is expected to absorb UV light, leading to the promotion of electrons to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, would show characteristic absorption maxima (λmax) that are indicative of the conjugated π-electron system of the benzothiophene core. The position and intensity of these bands can be influenced by the presence of the amino and bromo substituents.
Mass Spectrometry (MS, HRMS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Standard MS would show a molecular ion peak corresponding to the mass of this compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of similar intensity separated by two mass units would be observed for the molecular ion and any bromine-containing fragments. The exact mass of the compound is calculated to be 227.939 atomic mass units. smolecule.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula with high confidence. This helps to distinguish this compound from other compounds with the same nominal mass.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and assessing the purity of the compound by separating it from any impurities before detection by the mass spectrometer.
X-ray Diffraction (XRD, Single-Crystal X-ray Diffraction)
X-ray diffraction (XRD) techniques are used to determine the solid-state structure of crystalline materials.
Powder XRD can be used to analyze the bulk crystalline form of this compound, providing information about its crystal lattice and phase purity.
Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice. Studies on related benzothiophene-containing compounds have shown that the presence of bromine substituents can sometimes lead to conformational disorder. smolecule.com
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, a retention factor (Rf) value can be determined. The presence of multiple spots would indicate the presence of impurities.
Column Chromatography: This technique is widely used for the purification of organic compounds on a larger scale. A solution of the crude this compound is passed through a column packed with a stationary phase (e.g., silica gel), and a solvent or mixture of solvents (eluent) is used to move the components through the column at different rates, allowing for their separation.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and sensitive chromatographic technique for purity assessment. A solution of the sample is injected into a column containing a stationary phase, and a high-pressure liquid mobile phase is used to elute the components. The retention time of the compound is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate). The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, and the presence of other peaks would indicate impurities. By integrating the areas of all peaks, the purity of the sample can be accurately quantified.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. It is particularly valuable for assessing the purity of the compound and for separating it from isomers and reaction byproducts.
Detailed Research Findings: In the analysis of aminobenzo[b]thiophene isomers, reversed-phase HPLC is frequently employed. A pentafluorophenyl stationary phase has demonstrated efficacy in separating various isomers, which is a significant challenge due to their structural similarity. nih.gov The method's high resolution allows for the detection of minute impurities, making it an excellent tool for quality control.
The separation is typically achieved using a gradient elution program. For instance, a mobile phase consisting of acetonitrile (B52724) (containing 0.1% formic acid) and water (also with 0.1% formic acid) can be used. nih.gov The gradient starts with a low concentration of the organic solvent (acetonitrile), which is gradually increased to elute compounds with higher hydrophobicity. nih.gov Detection is often performed using a mass spectrometer (LC-MS), which provides both retention time data from the HPLC and mass-to-charge ratio data for the eluting components, confirming the identity of the target compound and its impurities. nih.govbldpharm.com Electrospray ionization (ESI) in positive mode is common for this class of amine-containing compounds. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase (Column) | Pentafluorophenyl | nih.gov |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid | nih.gov |
| Mobile Phase B | Water with 0.1% Formic Acid | nih.gov |
| Elution | Gradient elution (e.g., starting at 6% A, increasing to 30% A) | nih.gov |
| Flow Rate | 300 µL/min | nih.gov |
| Detection | Mass Spectrometry (ESI, positive mode) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
Detailed Research Findings: For amine-containing compounds, derivatization is often necessary to improve their volatility and thermal stability, preventing peak tailing and improving chromatographic resolution. While derivatization with reagents like acetic anhydride (B1165640) (AC) and heptafluorobutyric anhydride (HFB) may not always improve separation of closely related isomers, it can be essential for robust analysis. nih.gov
Following separation on a capillary column, the compound enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI) or Chemical Ionization (CI). nih.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the molecular structure. CI mass spectrometry of related (2-aminopropyl)benzo[b]thiophene isomers confirmed the protonated molecule at m/z 192, along with a base peak corresponding to the loss of ammonia (B1221849) (m/z 175). nih.gov This fragmentation data is invaluable for distinguishing between isomers that may have identical retention times.
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization | May be required (e.g., acylation) to improve volatility | nih.gov |
| Column | Capillary column (e.g., DB-5ms) | Generic |
| Carrier Gas | Helium or Hydrogen | Generic |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | nih.gov |
| Detection | Mass Spectrometer (Quadrupole, Ion Trap, etc.) | nih.gov |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method used for monitoring the progress of chemical reactions and for preliminary purity assessment of this compound.
Detailed Research Findings: In the synthesis of thiophene (B33073) derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. nih.govnih.gov A small amount of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica gel (the stationary phase). The plate is then developed in a chamber containing a suitable solvent system (the mobile phase), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.
The separation is based on the differential partitioning of the components between the stationary and mobile phases. After development, the separated spots are visualized, commonly under UV light (at 254 nm or 365 nm), which is effective for UV-active compounds like benzothiophenes. The retention factor (Rf) value for the product spot can be compared to that of a pure standard. The presence of multiple spots indicates an incomplete reaction or the presence of impurities.
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 plates | Generic |
| Mobile Phase | Hexane/Ethyl Acetate mixtures (e.g., 9:1, 4:1 v/v) | Generic |
| Visualization | UV lamp (254 nm and/or 365 nm), Iodine chamber, or specific staining reagents | Generic |
Other Advanced Characterization Techniques
Beyond chromatography, a suite of other advanced techniques is employed to provide a comprehensive characterization of this compound.
Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimental values are compared against the theoretical values calculated from the molecular formula of this compound (C₈H₆BrNS). nih.govchemscene.com A close correlation between the found and calculated values is a strong indicator of the compound's purity and confirms its empirical formula.
Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the compound's thermal stability and decomposition profile. TGA measures the change in mass as a function of temperature, revealing decomposition temperatures and the presence of residual solvents or water. DTA detects temperature differences between the sample and a reference material, indicating phase transitions like melting or exothermic/endothermic decomposition events. Studies on related thiophene complexes have utilized these methods to determine kinetic parameters of decomposition. researchgate.net
Microscopy for Morphological Studies: The crystalline nature and morphology of this compound can be investigated using microscopy. Obtaining single crystals, for instance through slow evaporation of a solvent, allows for X-ray crystallography to determine the precise three-dimensional atomic structure. researchgate.net Furthermore, techniques like brightfield microscopy have been used to observe morphological changes in biological systems upon treatment with related benzo[b]thiophene derivatives, highlighting microscopy's role in structure-activity relationship studies. nih.gov
Future Research Directions and Perspectives
Unexplored Synthetic Avenues and Methodological Advancements
While established methods for the synthesis of aminobenzothiophenes exist, significant opportunities remain for the development of more efficient, versatile, and modern synthetic routes to 6-Bromobenzo[b]thiophen-2-amine.
Future research should focus on:
Novel Cyclization Strategies: Many current syntheses rely on variations of classical methods. Future work could explore innovative intramolecular cyclization reactions of appropriately substituted precursors. This includes investigating transition-metal-catalyzed or radical-mediated pathways that could offer milder reaction conditions and improved regioselectivity.
C-H Functionalization: Direct C-H functionalization of a pre-formed benzo[b]thiophene core represents a highly atom-economical approach. Research into the selective C-H amination at the C2-position and bromination at the C6-position of the parent heterocycle could provide more direct and efficient synthetic routes, minimizing the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a continuous flow process for the synthesis of this compound could enable safer handling of reactive intermediates and facilitate large-scale production for further studies and applications.
Photocatalysis: Visible-light-promoted reactions are at the forefront of modern synthetic chemistry. Exploring photocatalytic methods for the construction of the benzo[b]thiophene ring or for the introduction of the amino and bromo groups could lead to novel and more sustainable synthetic pathways.
| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction efficiency. | Optimization of reaction conditions (solvent, base, temperature) for the specific target molecule. |
| Flow Chemistry | Improved safety, scalability, precise control over reaction parameters, potential for automation. | Development of robust flow reactor setups and optimization of residence time and stoichiometry. |
| Photocatalysis | Mild reaction conditions, use of sustainable energy sources, potential for novel transformations. | Identification of suitable photocatalysts and reaction conditions for the desired bond formations. |
| C-H Functionalization | High atom economy, reduced number of synthetic steps, access to novel derivatives. | Development of highly regioselective catalysts for direct amination and bromination. |
Investigation of Novel Reactivity Patterns and Transformation Pathways
The unique arrangement of the amino and bromo substituents on the this compound scaffold opens up avenues for exploring novel chemical transformations and constructing complex molecular architectures.
Key areas for future investigation include:
Tandem and Cascade Reactions: The presence of two distinct reactive sites allows for the design of tandem or cascade reactions. For example, a sequence involving a palladium-catalyzed cross-coupling reaction at the C6-bromo position followed by a cyclization involving the C2-amino group could lead to the one-pot synthesis of complex, fused heterocyclic systems.
Intramolecular Cyclizations: The amino group can act as an internal nucleophile, reacting with a suitably functionalized group introduced at the bromo position. This could be exploited to synthesize novel tricyclic and tetracyclic scaffolds containing the benzo[b]thiophene motif.
Regioselectivity of Further Substitutions: A systematic study of electrophilic and nucleophilic substitution reactions on the this compound core is warranted. Understanding how the existing substituents direct the regiochemical outcome of further functionalization is crucial for the rational design of more complex derivatives.
Unprecedented Reactivity Patterns: Exploring reactions with highly reactive species, such as carbenes or nitrenes, could unveil unprecedented reactivity patterns and lead to the formation of novel molecular structures.
Advanced Computational Modeling Applications and Predictive Analytics
Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules, thereby guiding and accelerating experimental research.
Future computational studies on this compound should include:
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. This information can provide insights into its reactivity, stability, and optical properties, and can help in predicting the regioselectivity of chemical reactions.
Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry, molecular docking studies can predict the binding affinity and interaction patterns of this compound derivatives with various biological targets, such as protein kinases or enzymes. Subsequent molecular dynamics simulations can provide a deeper understanding of the stability of the ligand-protein complexes.
ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial in the early stages of drug discovery. Predictive models can be used to assess the drug-likeness of virtual libraries of this compound derivatives, helping to prioritize compounds for synthesis and biological evaluation.
Reaction Mechanism Elucidation: Computational modeling can be used to elucidate the mechanisms of known and novel synthetic reactions. This understanding can aid in the optimization of reaction conditions and the design of more efficient synthetic routes.
| Computational Method | Research Application | Predicted Properties/Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Reactivity and Property Prediction | Electronic structure, HOMO/LUMO energies, reaction pathways, spectroscopic properties. |
| Molecular Docking | Drug Discovery | Binding modes and affinities with biological targets (e.g., enzymes, receptors). |
| Molecular Dynamics (MD) | Biological Interactions | Stability of ligand-protein complexes, conformational changes. |
| ADME/Tox Modeling | Pharmacokinetic Profiling | Solubility, permeability, metabolic stability, potential toxicity. |
Emerging Applications in Interdisciplinary Scientific Fields
The versatile structure of this compound makes it a valuable building block for creating novel molecules with applications in diverse scientific fields.
Promising areas for future applications include:
Medicinal Chemistry: Benzo[b]thiophenes are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound core can be used as a scaffold to develop new kinase inhibitors, antiangiogenic agents, and other therapeutic molecules. The amino and bromo groups serve as convenient handles for creating libraries of derivatives for high-throughput screening.
Materials Science: The benzo[b]thiophene unit is a key component in many organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of the benzo[b]thiophene core can be fine-tuned by derivatization at the amino and bromo positions. This could lead to the development of new solution-processable organic semiconductor materials with improved performance characteristics.
Chemical Biology: Functionalized benzo[b]thiophenes can be developed as chemical probes to study biological processes. For example, fluorescently labeled derivatives of this compound could be synthesized to visualize specific cellular components or to monitor enzyme activity.
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry should be a guiding factor in the future development of synthetic methodologies for this compound.
Future research in this area should aim to:
Develop Catalytic Methods: The use of stoichiometric reagents should be minimized in favor of catalytic processes. This includes the development of efficient transition-metal or organocatalytic systems for the synthesis and functionalization of the target molecule.
Utilize Greener Solvents and Reagents: The environmental impact of the synthesis can be reduced by using greener solvents, such as water or bio-based solvents, and by replacing hazardous reagents with more environmentally benign alternatives. An example is the use of sodium halides as a source of electrophilic halogens in ethanol.
Improve Atom Economy: Synthetic routes should be designed to maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste generation. Multicomponent reactions are a particularly attractive strategy for improving atom economy.
Energy Efficiency: The use of energy-efficient techniques, such as microwave-assisted synthesis, can significantly reduce the energy consumption of chemical processes. Further optimization of these methods for the synthesis of this compound is a worthwhile endeavor.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 6-Bromobenzo[b]thiophen-2-amine, and what factors influence reaction yield and purity?
- Methodology : The compound is typically synthesized via bromination of benzo[b]thiophen-2-amine derivatives. A common approach involves reacting aniline analogs with sodium thiocyanate in a bromine/glacial acetic acid solution, followed by purification via recrystallization (e.g., ethanol). Key factors affecting yield include reaction time (optimized at 16 hours), stoichiometric control of bromine, and temperature (room temperature for bromination, reflux for hydrazine coupling). Post-synthetic purification steps, such as NaOH-mediated precipitation, significantly enhance purity .
- Critical Parameters :
- Bromine concentration to avoid over/under-bromination.
- Use of anhydrous conditions during hydrazine derivatization.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Melting Point : 201–203°C (deviations indicate impurities) .
- TLC : Rf = 0.68 (silica gel, ethyl acetate/hexane) .
- Spectroscopy :
- UV-Vis : λmax = 276.5 nm (ethanol) .
- IR : Peaks at 3325 cm⁻¹ (N–H), 1595 cm⁻¹ (C=N) .
- ¹H NMR : δ 3.65 (s, NH₂), δ 6.81 (dd, Ar–H adjacent to Br) .
Q. What are the common applications of this compound in medicinal chemistry research?
- Applications :
- Schiff Base Synthesis : Acts as a precursor for hydrazone derivatives via condensation with carbonyl compounds, useful in antimicrobial studies .
- Cross-Coupling Reactions : Serves as a substrate in Suzuki-Miyaura reactions to generate aryl-substituted benzothiazoles for kinase inhibition assays .
Advanced Questions
Q. What strategies are effective for resolving discrepancies in spectroscopic data during structural elucidation of derivatives?
- Approach :
- Multi-Technique Validation : Cross-check ¹H NMR (e.g., NH₂ proton integration) with IR (N–H stretching) and mass spectrometry (molecular ion at m/z 229.09) .
- X-ray Crystallography : Resolve ambiguous NOE effects or tautomerism by determining crystal packing and bond lengths (e.g., mean C–C bond length = 0.008 Å, R factor = 0.051) .
Q. How can X-ray crystallography be utilized to determine the molecular conformation of co-crystals involving this compound?
- Protocol :
- Grow single crystals via slow evaporation (e.g., ethyl acetate/ethanol).
- Analyze using a diffractometer (100 K) to resolve Br···π interactions and hydrogen-bonding networks (e.g., N–H···O motifs in co-crystals with carboxylic acids) .
Q. What computational methods are recommended for predicting the reactivity of this compound in cross-coupling reactions?
- Methods :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to assess charge distribution (Br as electron-withdrawing group directs coupling to C2).
- Docking Studies : Model interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity in Suzuki reactions .
Q. How should researchers approach the optimization of Suzuki-Miyaura coupling reactions using this compound?
- Optimization Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
